molecular formula C16H16ClN5O2 B14099177 8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14099177
M. Wt: 345.78 g/mol
InChI Key: XSPHKPTZNBTNID-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by the presence of a chlorophenyl group at the 8-position, an ethyl group at the 3-position, and a methyl group at the 1-position

Preparation Methods

The synthesis of 8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as chlorophenyl derivatives, ethylating agents, and methylating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and cell division .

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents. For example:

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(7-8-22(12)15)11-6-4-5-10(17)9-11/h4-6,9H,3,7-8H2,1-2H3

InChI Key

XSPHKPTZNBTNID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)Cl)N(C1=O)C

Origin of Product

United States

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